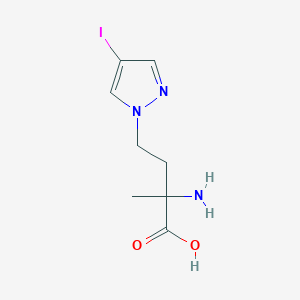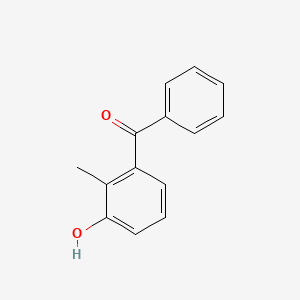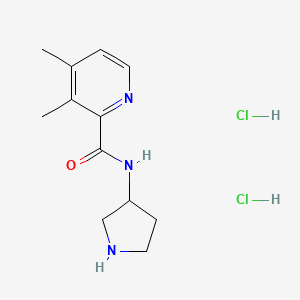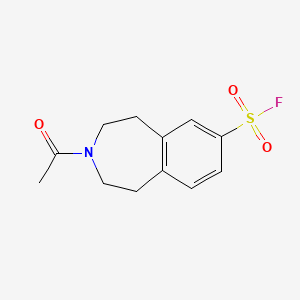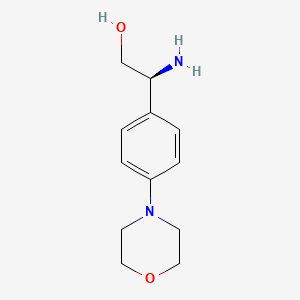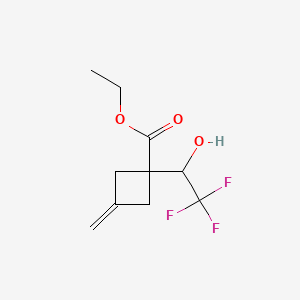
3-Methoxy-1-pentene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxypent-1-ene is an organic compound with the molecular formula C6H12O. It is also known by other names such as 1-ethyl-2-propenyl methyl ether and 1-pentene, 3-methoxy-. This compound is characterized by the presence of a methoxy group (-OCH3) attached to the third carbon of a pentene chain. It is a colorless liquid with a boiling point of approximately 80.53°C .
Vorbereitungsmethoden
3-Methoxypent-1-ene can be synthesized through various methods. One common synthetic route involves the reaction of 1-penten-3-ol with methyl iodide in the presence of a base. This reaction typically yields 3-methoxypent-1-ene with a moderate yield of around 64% . Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
3-Methoxypent-1-ene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert 3-methoxypent-1-ene into different saturated compounds.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-Methoxypent-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Its derivatives may be used in the study of biological processes and the development of pharmaceuticals.
Industry: Used in the production of various chemicals and materials.
Wirkmechanismus
The mechanism by which 3-methoxypent-1-ene exerts its effects involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. The specific pathways and targets depend on the type of reaction and the conditions under which it occurs .
Vergleich Mit ähnlichen Verbindungen
3-Methoxypent-1-ene can be compared with other similar compounds such as:
3-Methylpent-1-ene: Similar in structure but lacks the methoxy group.
5-Methoxypent-3-en-2-one: Contains a methoxy group but differs in the position and presence of a ketone group.
The uniqueness of 3-methoxypent-1-ene lies in its specific structure, which imparts distinct chemical properties and reactivity compared to its analogs .
Eigenschaften
CAS-Nummer |
14092-18-3 |
|---|---|
Molekularformel |
C6H12O |
Molekulargewicht |
100.16 g/mol |
IUPAC-Name |
3-methoxypent-1-ene |
InChI |
InChI=1S/C6H12O/c1-4-6(5-2)7-3/h4,6H,1,5H2,2-3H3 |
InChI-Schlüssel |
QCKUVLJIMYEIRI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C=C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


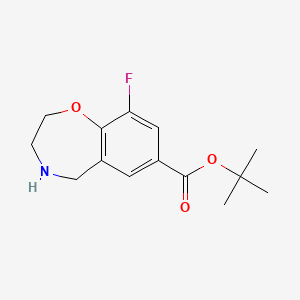
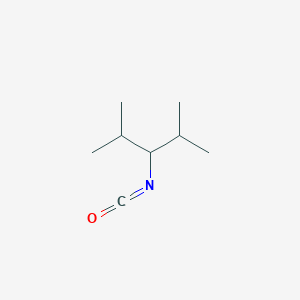
methyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide](/img/structure/B15313396.png)
